

# commercial availability of trans-1-Octen-1-ylboronic acid pinacol ester

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## Compound of Interest

Compound Name: *trans-1-Octen-1-ylboronic acid*  
*pinacol ester*

Cat. No.: B064396

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## Technical Guide: trans-1-Octen-1-ylboronic acid pinacol ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**trans-1-Octen-1-ylboronic acid pinacol ester**, also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound widely utilized in organic synthesis. Its stability and versatility make it an invaluable reagent in carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, synthesis protocols, and applications, with a focus on practical information for laboratory and process development settings.

## Commercial Availability and Supplier Specifications

**trans-1-Octen-1-ylboronic acid pinacol ester** is commercially available from several major chemical suppliers. While catalog availability and stock levels are subject to change, researchers can typically source this reagent from the providers listed below. It is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Supplier	Product Name	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Thermo Scientific Chemicals (formerly Alfa Aesar)	trans-1-Octenylboronic acid pinacol ester	97% <a href="#">[1]</a> <a href="#">[2]</a>	83947-55-1 <a href="#">[1]</a>	C14H27BO2 <a href="#">[1]</a>	238.18 <a href="#">[1]</a>
Sigma-Aldrich (Merck)	trans-1-Octen-1-ylboronic acid pinacol ester	95%	83947-55-1	C14H27BO2	238.17
Santa Cruz Biotechnology	trans-1-Octen-1-ylboronic acid pinacol ester	Research Grade*	83947-55-1 <a href="#">[3]</a>	C14H27BO2 <a href="#">[3]</a>	238.17 <a href="#">[3]</a>

\*Purity specifications should be confirmed with the supplier.

## Physicochemical and Safety Data

A summary of key physical and safety properties is provided below. This data is essential for proper handling, storage, and reaction setup.

Property	Value	Reference
Appearance	Liquid	
Boiling Point	86-90 °C at 0.4-0.5 mmHg	
Density	0.881 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.446	<a href="#">[1]</a>
InChI Key	KQTOSGTXAFJZSJ- VAWYXSNFSA-N	<a href="#">[1]</a>
SMILES	CCCCCC\C=C\B1OC(C) (C)C(C)(C)O1	
Storage Temperature	2-8°C, under inert atmosphere	<a href="#">[4]</a>
Personal Protective Equipment (PPE)	Eyeshields, Gloves	

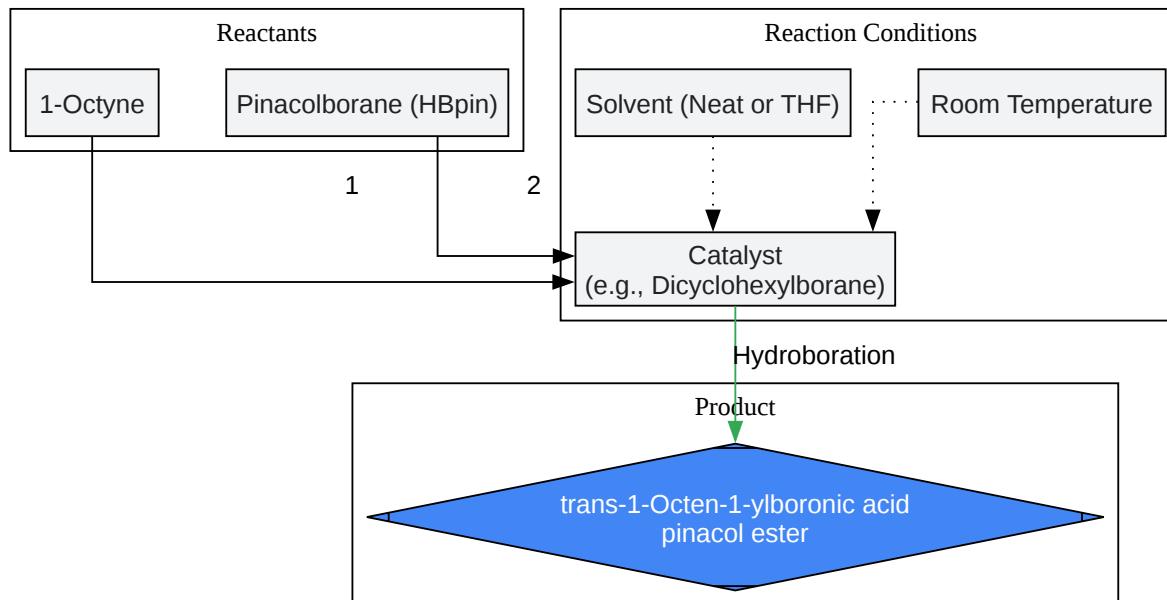
Note: The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, being less prone to dehydration and degradation. This leads to a longer shelf life and easier handling.[\[5\]](#)

## Synthesis and Experimental Protocols

The predominant method for synthesizing trans-1-alkenylboronic acid pinacol esters is the hydroboration of a terminal alkyne.[\[6\]](#) This ensures high stereoselectivity for the desired (E)-isomer.

## General Synthesis Workflow

The synthesis of **trans-1-Octen-1-ylboronic acid pinacol ester** is typically achieved via the hydroboration of 1-octyne with pinacolborane. This reaction can be catalyzed by various transition metals or, in some cases, proceed under catalyst-free conditions with a different borane source followed by transesterification.[\[6\]](#)



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**Caption:** Synthesis workflow for **trans-1-Octen-1-ylboronic acid pinacol ester**.

## Detailed Experimental Protocol: Dicyclohexylborane-Catalyzed Hydroboration

The following protocol is adapted from established literature procedures for the synthesis of (E)-1-alkenylboronic acid pinacol esters.[\[6\]](#)

Materials:

- 1-Octyne
- Pinacolborane (HBpin)
- Dicyclohexylborane ( $Cy_2BH$ ) solution or generated in situ

- Anhydrous Tetrahydrofuran (THF), if not running neat
- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

#### Procedure:

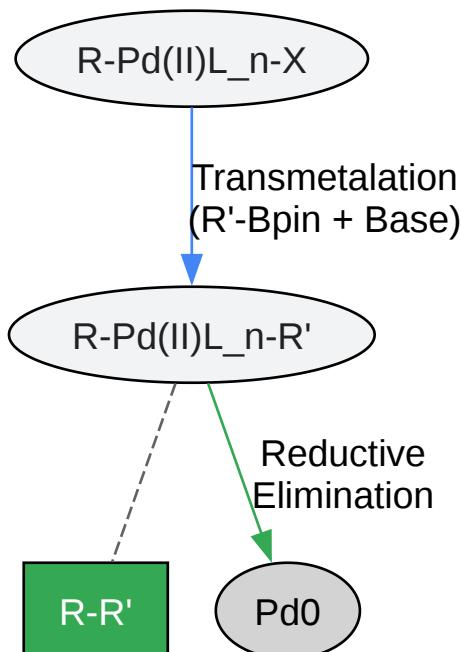
- Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas (N<sub>2</sub> or Ar).
- Reagent Addition: To the flask, add 1-octyne (1.0 eq). If using a solvent, add anhydrous THF.
- Catalyst Introduction: Introduce a catalytic amount of dicyclohexylborane (e.g., 5 mol%).
- Hydroborating Agent: Add pinacolborane (1.0-1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkyne is consumed.
- Workup: Upon completion, the reaction mixture is carefully quenched. The solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure **trans-1-Octen-1-ylboronic acid pinacol ester**.

## Applications in Organic Synthesis

The primary application of **trans-1-Octen-1-ylboronic acid pinacol ester** is as a coupling partner in the Suzuki-Miyaura reaction.<sup>[7][8]</sup> This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.

## Suzuki-Miyaura Cross-Coupling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a pinacol boronic ester is advantageous for its stability and handling properties.<sup>[5][8]</sup>



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**Caption:** Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

This reaction allows for the stereospecific installation of the trans-octenyl group onto various aromatic, heteroaromatic, or vinyl halides and triflates, making it a cornerstone reaction in medicinal chemistry and materials science.<sup>[7][8]</sup> The reaction is known for its functional group tolerance and generally high yields.<sup>[7]</sup>

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